3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)pyrrolidine
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Overview
Description
The compound “3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)pyrrolidine” is a derivative of imidazo[4,5-b]pyridine . Imidazo[4,5-b]pyridine is a heterocyclic compound that has been found to have significant therapeutic potential . It has been used in the development of various drugs due to its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridine derivatives has been described in various studies . For instance, one study reported the synthesis of 2-substituted 3-ethyl-3H-imidazo[4,5-b]pyridines catalyzed by Al3±exchanged K10 clay as solid acids . Another study described the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It contains an imidazo[4,5-b]pyridine ring, which is a fused ring system consisting of an imidazole ring and a pyridine ring . The compound also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .Scientific Research Applications
Method Development for Synthesis
A study by Lifshits, Ostapchuk, and Brel (2015) described a new method for the preparation of compounds related to 3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)pyrrolidine, focusing on improving the efficiency and reducing the stages involved in the synthesis. This innovation could be critical for the synthesis of derivatives or analogs of the compound for various research applications (Lifshits, Ostapchuk, & Brel, 2015).
Molecular Structure Analysis
Lorenc et al. (2008) conducted an in-depth analysis of the molecular structure, vibrational energy levels, and potential energy distribution of 3H-imidazo[4,5-b]pyridine derivatives. The study utilized density functional theory and provided valuable insights into the molecular conformation and interactions, which are crucial for understanding the behavior of these compounds in various applications (Lorenc et al., 2008).
Antimicrobial Activity
Mallemula et al. (2015) investigated the antimicrobial activity of imidazo[4,5-b]pyridine derivatives, highlighting the potential of these compounds in the development of new antimicrobial agents. The study synthesized novel series and tested them against various bacterial and fungal strains, revealing promising results in combating drug-resistant pathogens (Mallemula, Sanghai, Himabindu, & Chakravarthy, 2015).
Application in Tuberculosis Treatment
Harer and Bhatia (2015) explored the application of imidazo[4,5-b]pyridine derivatives as therapeutic agents against M. tuberculosis. Their study synthesized novel compounds and evaluated their efficacy, providing valuable insights into the potential use of these compounds in tuberculosis treatment (Harer & Bhatia, 2015).
Mechanism of Action
Target of Action
The primary target of 3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)pyrrolidine is the Akt protein , also known as Protein Kinase B . Akt plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Mode of Action
The compound interacts with its target, the Akt protein, by inhibiting its activation and its downstream target, PRAS40 . This inhibition is achieved through a mechanism distinct from that observed for kinase domain ATP-competitive inhibitors .
Biochemical Pathways
The inhibition of Akt activation impacts the PI3K/Akt/mTOR pathway , which is crucial for cell survival and growth . By inhibiting Akt, the compound can influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Properties
IUPAC Name |
3-methyl-2-pyrrolidin-3-yloxyimidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-15-10-9(3-2-5-13-10)14-11(15)16-8-4-6-12-7-8/h2-3,5,8,12H,4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDNTZQYXQVJFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1OC3CCNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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